molecular formula C10H13ClN4S B1192884 IMT007

IMT007

Cat. No.: B1192884
M. Wt: 256.75
InChI Key: JOYJFBXVLJTGRZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

IMT007 is a novel isothiazolidine derivative identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb) 1,4-α-glucan branching enzyme (GlgB), a critical enzyme for bacterial glycogen biosynthesis and virulence . Discovered through structure- and ligand-based virtual screening of diverse chemical libraries (Maybridge and ZINC databases), this compound demonstrated selective inhibition of Mtb GlgB with minimal inhibitory concentration (MIC) values of 125–250 µg/ml against Mtb H37Ra and H37Rv strains . Its mechanism involves disrupting the enzyme’s active site, particularly through interactions with conserved residues like Lys-538 and Asp-532, which are essential for substrate binding and catalysis . This compound also exhibits intracellular activity in infected macrophages, reducing bacterial burden by 50–70% at 150 µg/ml . Unlike conventional antitubercular drugs (e.g., isoniazid, rifampicin), this compound targets a non-mammalian pathway, minimizing cross-reactivity with human enzymes .

Properties

Molecular Formula

C10H13ClN4S

Molecular Weight

256.75

IUPAC Name

5-(Piperazin-1-yl)isothiazolo[2,3-c]pyrimidin-8-ium chloride

InChI

InChI=1S/C10H13N4S.ClH/c1-6-15-14-8-12-10(7-9(1)14)13-4-2-11-3-5-13;/h1,6-8,11H,2-5H2;1H/q+1;/p-1

InChI Key

JOYJFBXVLJTGRZ-UHFFFAOYSA-M

SMILES

[N+]1(SC=C2)=C2C=C(N3CCNCC3)N=C1.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IMT-007;  IMT 007;  IMT007

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Potency : MB16695 exhibits lower MIC values (25–31.2 µg/ml) compared to this compound (125–250 µg/ml), suggesting stronger in vitro efficacy .
  • Binding Interactions : Both compounds target Mtb GlgB’s Asp-532 and Arg-409, but this compound uniquely forms hydrogen bonds with Lys-538, a residue critical for its inhibitory activity . MB16695 interacts with Met-489, which may stabilize its binding via hydrophobic interactions .
  • Selectivity : Neither compound inhibits human GlgB due to conformational differences in the active site (e.g., human GlgB lacks Lys-538 equivalence) .

Enzymatic Inhibition and Mutagenesis Studies

  • This compound : Mutation of Lys-538 to alanine (K538A) abolishes its inhibitory activity, confirming the residue’s role in hydrogen bonding .
  • MB16695 : Retains partial activity against K538A mutants, suggesting its binding relies on conformational changes rather than direct hydrogen bonding .
  • Enzyme Kinetics : this compound reduces Mtb GlgB activity by >80% at 5 nM, comparable to MB16695 (~85% inhibition), but neither affects human GlgB .

Intracellular Efficacy in Macrophage Models

  • This compound : At 150 µg/ml, it reduces intracellular Mtb H37Rv CFU by 50–60% in THP-1 macrophages, with minimal cytotoxicity .
  • MB16695 : Shows dose-dependent efficacy (30–150 µg/ml), achieving 70% CFU reduction at 150 µg/ml .
  • β-Glucan Synthesis : Both compounds disrupt Mtb’s glycogen accumulation, impairing bacterial survival in macrophages .

Advantages and Limitations

  • Limitations: Higher MIC than MB16695; requires structural optimization for pharmacokinetics.
  • MB16695: Advantages: Superior potency; broader interaction network with GlgB.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IMT007
Reactant of Route 2
IMT007

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